molecular formula C16H22O4 B1259412 Mochiquinone

Mochiquinone

Cat. No. B1259412
M. Wt: 278.34 g/mol
InChI Key: ZUWXDDYTHMYYDD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mochiquinone is a natural product found in Antillogorgia rigida with data available.

Scientific Research Applications

Isolation and Structural Analysis

Mochiquinone was identified as a new sesquiterpene derivative isolated from the Caribbean gorgonian coral Pseudopterogorgia rigida. This discovery was made through spectroscopic analysis of its acetylated derivative, along with other known compounds like alpha-curcumene and curcuphenol. This study underlines the importance of marine organisms as sources of novel bioactive compounds with potential applications in drug discovery and natural product chemistry (D’Armas, Mootoo, & Reynolds, 2000).

Therapeutic Potentials

While this compound specifically has limited direct references in available scientific literature for its applications, closely related compounds like thymoquinone, derived from Nigella sativa, have been extensively studied. Thymoquinone exhibits a broad spectrum of therapeutic benefits including antioxidant, anti-inflammatory, and anticancer activities. Its efficacy in mitigating oxidative stress and enhancing immunomodulatory responses highlights its potential in addressing various pathological conditions, suggesting a promising area for further research into sesquiterpene derivatives like this compound (Erboğa et al., 2016).

Antimicrobial Applications

Research into the antimicrobial activities of thymoquinone against Listeria monocytogenes, a pathogen of significant concern in food safety, indicates that derivatives like this compound could have similar applications. Thymoquinone's ability to inhibit biofilm formation and disrupt critical virulence attributes of pathogens underlines the potential of sesquiterpene derivatives in developing new antimicrobial agents (Miao et al., 2019).

Antioxidant Mechanisms

The detailed study of thymoquinone's interaction with mitochondrial respiratory chains and reactive oxygen species (ROS) suggests that this compound, with its structural similarities, could also exhibit potent antioxidant properties. These insights into the mechanisms of action could guide the development of novel antioxidants for clinical and cosmetic applications (James et al., 2005).

properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C16H22O4/c1-9(2)6-5-7-10(3)13-15(19)12(8-17)11(4)14(18)16(13)20/h6,10,17,19H,5,7-8H2,1-4H3/t10-/m1/s1

InChI Key

ZUWXDDYTHMYYDD-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=C(C(=O)C1=O)[C@H](C)CCC=C(C)C)O)CO

Canonical SMILES

CC1=C(C(=C(C(=O)C1=O)C(C)CCC=C(C)C)O)CO

synonyms

mochiquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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